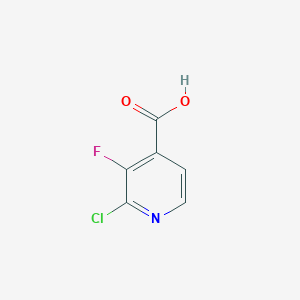

2-Chloro-3-fluoroisonicotinic acid

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Medicinal and Agrochemical Chemistry

The pyridine nucleus is a fundamental structural motif found in a vast array of biologically active molecules, including vitamins, coenzymes, and alkaloids. nih.gov In medicinal and agrochemical science, the pyridine scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. nih.govnih.gov Its presence in numerous approved drugs for treating conditions like infections, cancer, and inflammation underscores its therapeutic importance. nih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, facilitating interactions with enzymes and receptors. This feature, combined with the ring's aromaticity and defined geometry, makes pyridine derivatives highly valuable in drug design and the development of new agrochemicals. nih.govuni-muenster.dechemeurope.com

Overview of Halogenation Strategies in Heterocyclic Synthesis

Introducing halogen atoms into heterocyclic compounds like pyridine is a key strategy for modulating their physicochemical and biological properties. Halogenation can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to target proteins.

Common methods for halogenating pyridines include:

Electrophilic Halogenation: While pyridine itself is electron-deficient and resistant to electrophilic attack, activated pyridine derivatives (e.g., pyridine-N-oxides) can undergo this reaction.

Nucleophilic Aromatic Substitution (SNAr): Halopyridines, particularly those with electron-withdrawing groups, are susceptible to substitution by nucleophiles. The reactivity of halopyridines in SNAr reactions is often enhanced by the high electronegativity of the halogen, with fluoropyridines being significantly more reactive than chloropyridines. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine (B119429). acs.org

Sandmeyer and Schiemann Reactions: These classic reactions allow for the conversion of amino-substituted pyridines into halo-pyridines via diazonium salt intermediates. A modified Schiemann reaction has been used to synthesize 3-fluoro-4-picoline from 3-amino-4-picoline. acs.org

Direct C-H Functionalization: Modern methods focus on the direct replacement of a carbon-hydrogen (C-H) bond with a halogen atom. This approach offers greater efficiency by reducing the number of synthetic steps. For example, chemists have developed strategies for the site-selective difluoromethylation of pyridines using temporary dearomatisation, which is crucial as the position of the fluorine-containing group plays a vital role in the molecule's efficacy. uni-muenster.dechemeurope.com

Rationale for Research on 2-Chloro-3-fluoroisonicotinic acid

This compound (also known as 2-chloro-3-fluoropyridine-4-carboxylic acid) has garnered specific interest from the scientific community. Its unique structure, featuring both a chlorine and a fluorine atom at positions 2 and 3 respectively on the isonicotinic acid (pyridine-4-carboxylic acid) framework, makes it a highly valuable synthetic intermediate.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 628691-93-0 |

| Molecular Formula | C₆H₃ClFNO₂ |

| Molar Mass | 175.54 g/mol |

| Melting Point | 199°C (decomposes) chemicalbook.com |

| Boiling Point | 389.1 ± 37.0 °C (Predicted) |

| Density | 1.576 ± 0.06 g/cm³ (Predicted) |

| Appearance | White to off-white solid tradeindia.com |

This compound is primarily utilized as a versatile organic intermediate. Its value lies in the differential reactivity of its functional groups. The carboxylic acid group can be readily converted into esters, amides, or other functionalities. The chloro and fluoro substituents can participate in various coupling and substitution reactions, allowing for the stepwise and controlled construction of more complex molecular architectures.

One documented application is in the preparation of ADP receptor antagonist antiplatelet drugs. chemicalbook.com A common synthetic route to obtain the compound involves the reaction of 2-chloro-3-fluoropyridine (B99640) with a strong base like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide (dry ice). echemi.com The resulting white precipitate is then acidified to yield this compound. echemi.com It can be further reacted, for example with thionyl chloride and then methanol (B129727), to produce its methyl ester derivative, methyl 2-chloro-3-fluoroisonicotinate. echemi.com

The incorporation of fluorine into drug candidates has become a widespread strategy in medicinal chemistry. nih.gov Nearly a quarter of all small-molecule drugs on the market contain at least one fluorine atom. nih.gov The difluoromethyl group, in particular, is of high interest for drug research as it often determines the properties of bioactive molecules. uni-muenster.dechemeurope.com

The presence of fluorine can profoundly alter a molecule's properties by:

Increasing Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby prolonging the drug's half-life.

Modulating Acidity/Basicity: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby functional groups.

Enhancing Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.

The study of fluorinated pyridines, such as this compound, is part of this broader trend to leverage the unique properties of fluorine to create more effective and safer therapeutic agents and agrochemicals. uni-muenster.dechemeurope.comnih.gov

The specific arrangement of substituents on the this compound ring offers potential for creating molecules with highly tailored biological activities. The combination of a chlorine atom, a fluorine atom, and a carboxylic acid on a pyridine scaffold provides multiple points for modification and interaction with biological systems.

Research has shown that for pyridine derivatives, halogen substituents can be crucial for antimicrobial activity. nih.gov The presence of a fluoro group, in particular, has been noted to increase activity compared to other halogen groups in certain contexts. nih.gov By using this compound as a starting material, chemists can design and synthesize novel compounds, systematically exploring how these halogenated structures influence activity against various biological targets, such as enzymes or receptors involved in disease processes. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Other Name(s) |

|---|---|

| This compound | 2-chloro-3-fluoropyridine-4-carboxylic acid |

| 2-chloronicotinic acid | 2-chlorine apellagrin |

| 2-fluoropyridine | |

| 2-chloropyridine | |

| 3-fluoro-4-picoline | |

| 3-amino-4-picoline | |

| 2-chloro-3-fluoropyridine | |

| Isonicotinic acid | Pyridine-4-carboxylic acid |

| Methyl 2-chloro-3-fluoroisonicotinate | |

| Lithium diisopropylamide | LDA |

| Thionyl chloride | |

| Sodium ethoxide |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNWBLRKHOVSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978602 | |

| Record name | 2-Chloro-3-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628691-93-0 | |

| Record name | 2-Chloro-3-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-fluoropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Fluoroisonicotinic Acid and Its Precursors

Established Synthetic Routes to 2-Chloro-3-fluoroisonicotinic acid

Derivatization from Commercially Sourced Isonicotinic Acid Derivatives

A primary and well-documented route to this compound involves a multi-step synthesis starting from 2-chloro-3-fluoropyridine (B99640). This precursor is subjected to lithiation followed by carboxylation to yield the desired carboxylic acid.

A common procedure involves cooling a solution of lithium diisopropylamide (LDA) in a mixture of heptane, tetrahydrofuran (B95107), and ethylbenzene (B125841) to -78°C. echemi.com A pre-cooled solution of 2-chloro-3-fluoropyridine in tetrahydrofuran is then added dropwise. After a few hours at this low temperature, carbon dioxide gas is bubbled through the mixture. The reaction is gradually warmed, and then quenched with water. echemi.com The pH of the aqueous phase is adjusted to 2 with hydrochloric acid, leading to the precipitation of this compound as a white solid. echemi.com

Table 1: Synthesis of this compound via Lithiation

| Reagent | Moles/Grams | Conditions | Yield |

| 2-Chloro-3-fluoropyridine | 4.0 g, 30.4 mmol | -78°C to 0°C | 79% |

| Lithium diisopropylamide (2M) | 16.7 ml | ||

| Carbon Dioxide | Bubbled for 20 min |

This table summarizes the reaction conditions and yield for the synthesis of this compound starting from 2-chloro-3-fluoropyridine.

The resulting this compound can be converted to its methyl ester, methyl 2-chloro-3-fluoroisonicotinate, through esterification. The carboxylic acid is suspended in thionyl chloride and heated under reflux. After removing the excess thionyl chloride, the residue is dissolved in dichloromethane (B109758) and cooled. Methanol (B129727) is then added dropwise, and the mixture is stirred overnight at room temperature. echemi.com Workup of the reaction mixture yields the desired ester as a pale yellow solid. echemi.com

Table 2: Esterification of this compound

| Starting Material | Reagents | Conditions | Yield |

| This compound | Thionyl chloride, Methanol | Reflux, then 0°C to ambient | 93% |

This table outlines the reagents, conditions, and yield for the esterification of this compound to its methyl ester.

Conversely, if starting from an ester derivative, the carboxylic acid can be obtained through saponification. For instance, 2-chloro-5-fluoro-nicotinate can be hydrolyzed to 2-chloro-5-fluoro-nicotinic acid using a base like lithium hydroxide (B78521) in a mixed solvent system of methanol and water at room temperature. google.com The reaction mixture is then neutralized with an acid. google.com

Palladium-Catalyzed Carbonylation Approaches for Isonicotinic Acid Derivatives

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carboxylic acids and their derivatives. liv.ac.uk These reactions typically involve the coupling of an aryl halide or triflate with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst. This methodology can be applied to the synthesis of isonicotinic acid derivatives. A general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a palladium-acyl intermediate. Subsequent reaction with a nucleophile and reductive elimination yields the carbonylated product and regenerates the active palladium catalyst. liv.ac.uk

While specific examples for the direct palladium-catalyzed carbonylation to form this compound are not extensively detailed in the provided results, the general principles of palladium-catalyzed carbonylation of aryl halides are well-established and offer a potential synthetic route. liv.ac.uk

Alternative Synthetic Pathways

Oxidative methods provide an alternative route to substituted nicotinic acids. One such method involves the one-step oxidation of a 2-chloro-3-alkyl pyridine (B92270) or 2-chloro-3-olefin pyridine using ozone in the presence of an acetate (B1210297) catalyst. google.com This reaction is typically carried out in a solvent such as chloroform (B151607) at temperatures ranging from 20-100°C to produce the corresponding 2-chloronicotinic acid. google.com Another approach involves the oxidation of a substituted picoline. For example, 3-fluoro-4-picoline can be oxidized using potassium permanganate (B83412) to yield 3-fluoroisonicotinic acid. acs.org

Synthesis of Related and Analogous Compounds

The synthesis of various halogenated pyridine carboxylic acids and their derivatives often serves as a basis for developing new pharmaceuticals and agrochemicals.

Preparation of 2-Chloro-5-fluoroisonicotinic acid

2-Chloro-5-fluoroisonicotinic acid is another important halogenated pyridine derivative. Its synthesis can be achieved through various routes. One method involves the selective de-chlorination of 2,6-dichloro-5-fluoro-nicotinates, followed by hydrolysis to yield the desired acid. google.com

| Compound | Molecular Formula | Molecular Weight |

| 2-Chloro-5-fluoroisonicotinic acid | C₆H₃ClFNO₂ | 175.54 |

Table showing the molecular formula and weight of 2-Chloro-5-fluoroisonicotinic acid. sigmaaldrich.com

Another approach involves the preparation of 2-chloro-5-fluoronicotinonitrile (B1593161) from 2-chloro-5-fluoronicotinaldehyde. chemicalbook.com This intermediate can then be further processed to obtain the carboxylic acid.

Synthesis of Halogenated Pyridine-2,4-dicarboxylate Derivatives

Pyridine-2,4-dicarboxylic acid is a significant intermediate, and its halogenated derivatives are of considerable interest. google.com The synthesis of these compounds can be achieved by reacting a nitrogen-containing aromatic heterocyclic compound with formamide (B127407) in the presence of peroxodisulfuric acid or a peroxodisulfate. google.com This process can be applied to various N-heterocyclic compounds, including pyridines, quinolines, and pyrimidines. google.com The resulting carboxamides can then be hydrolyzed to the corresponding carboxylic acids. google.com

Methods for Introducing Trifluoromethyl Groups into Pyridine Scaffolds

The introduction of a trifluoromethyl (CF₃) group into a pyridine ring is a crucial transformation in medicinal and agricultural chemistry. researchoutreach.org There are three primary methods for preparing trifluoromethylpyridine (TFMP) derivatives: nih.gov

Chlorine/Fluorine Exchange: This involves the use of a trichloromethylpyridine precursor. nih.gov

Building Block Approach: This method relies on constructing the pyridine ring from a trifluoromethyl-containing building block. researchoutreach.orgnih.gov

Direct Introduction: This involves using a trifluoromethyl active species, such as trifluoromethyl copper, to react with bromo- or iodopyridines. nih.gov

The first synthesis of a trifluoromethylated aromatic compound was reported by Swarts in 1898. nih.gov In 1947, this methodology was extended to the pyridine ring through the chlorination and subsequent fluorination of picoline. nih.gov The demand for TFMP isomers has steadily increased, with 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) being in particularly high demand for crop-protection products. researchoutreach.org

Optimization of Synthetic Procedures

Optimizing reaction conditions is critical for improving yield, reducing costs, and developing more environmentally friendly synthetic processes.

Reaction Conditions and Parameter Optimization (e.g., temperature, catalysts, solvents)

The efficiency of synthesizing halogenated pyridines can be significantly influenced by reaction parameters such as temperature, catalysts, and solvents.

Temperature: In the synthesis of functionalized pyridines, optimization studies have shown that a specific temperature, such as 70°C, can be optimal for achieving the best results. researchgate.net For the halogen-exchange fluorination of 2-chloropyridine (B119429), increasing the temperature to 150°C in the presence of continuously fed fresh HF can lead to a fairly good yield of the fluorinated product. oup.com

Catalysts: The choice of catalyst is crucial. For instance, in the preparation of 2-chloro-5-fluoro-nicotinate, catalysts like Lindlar catalyst, Raney nickel, or palladium on carbon can be used. google.com In some multicomponent reactions for pyridine synthesis, 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride has been identified as an effective catalyst. researchgate.net

Solvents: The solvent can have a profound impact on the reaction outcome. In certain three-component cyclization reactions for pyridine synthesis, water has been found to be the most effective solvent. researchgate.net The use of environmentally benign solvents aligns with the principles of green chemistry. researchgate.netnih.gov For the synthesis of 2-chloronicotinic acid via one-step oxidation, a variety of solvents including tetrahydrofuran, acetonitrile, and acetic acid can be employed. google.com

Purification Techniques and Yield Improvement

The efficient synthesis of this compound relies on robust purification methods to isolate the compound in high purity and strategies to maximize the reaction yield. Research indicates that the purification of this compound typically involves a multi-step process following its synthesis, which is often achieved through the carboxylation of 2-chloro-3-fluoropyridine.

A common purification protocol begins after the reaction mixture is quenched. The process involves acid-base chemistry to isolate the carboxylic acid product. Initially, the aqueous phase of the mixture is washed with an organic solvent like diethyl ether to remove non-acidic impurities. echemi.com Subsequently, the pH of the aqueous solution is carefully adjusted to approximately 2 by adding a strong acid, such as 2N hydrochloric acid. echemi.com This acidification protonates the carboxylate, rendering the this compound insoluble and causing it to precipitate out of the solution as a solid. echemi.com

To ensure complete precipitation, the mixture can be aged, sometimes for as long as 18 hours, before the solid product is collected by filtration and air-dried. echemi.com For further purification, techniques such as extraction and recrystallization are employed. The product can be extracted from the acidified aqueous layer using a suitable organic solvent, like ethyl acetate. The combined organic extracts are then washed with brine, dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure. The final step often involves recrystallization of the solid residue from a solvent like ethyl acetate to obtain the purified this compound.

Yield improvement is intrinsically linked to the control of reaction conditions and the efficiency of the purification process. In one documented synthesis, the carboxylation of 2-chloro-3-fluoropyridine using lithium diisopropylamide followed by quenching with carbon dioxide and subsequent acidic workup afforded this compound as a white solid with a notable yield of 79%. echemi.com Furthermore, the conversion of the purified acid to its methyl ester derivative has been reported with a yield as high as 93%, indicating highly efficient subsequent transformations. echemi.com The prevention of side reactions, such as the formation of byproducts which can complicate purification and lower yields, is a critical consideration in the synthesis of halogenated pyridines and their derivatives. google.comgoogle.com

Table 1: Purification and Yield Data for this compound Synthesis

| Step | Action | Reagents/Solvents | Purpose | Reported Yield |

|---|---|---|---|---|

| Synthesis | Carboxylation | 2-chloro-3-fluoropyridine, Lithium diisopropylamide, CO2 | Formation of the carboxylate salt | - |

| Purification 1 | Washing | Diethyl ether | Removal of non-acidic impurities | - |

| Purification 2 | Precipitation | 2N Hydrochloric Acid | Isolation of the carboxylic acid | 79% echemi.com |

| Purification 3 | Extraction | Ethyl acetate, Brine, Na2SO4 | Further purification from aqueous phase | - |

| Purification 4 | Recrystallization | Ethyl acetate | High-purity product | - |

| Derivatization | Esterification | Thionyl chloride, Methanol | Synthesis of methyl ester | 93% echemi.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors is an area of increasing importance, aimed at reducing the environmental impact of chemical manufacturing. While specific literature on green approaches for this exact molecule is limited, valuable insights can be drawn from the synthesis of structurally related compounds, such as 2-chloronicotinic acid.

A key principle of green chemistry is the use of cleaner reagents and the reduction of waste. Traditional syntheses of similar aromatic acids often employ oxidants or chlorinating agents that produce significant amounts of hazardous waste, such as spent acid. google.com For instance, the synthesis of 2-chloronicotinic acid from nicotinic acid via N-oxidation and subsequent chlorination with phosphorus oxychloride generates a large volume of acid waste, posing a serious environmental pollution problem. google.compatsnap.com

In contrast, greener alternatives focus on replacing such hazardous reagents. One innovative approach is the use of ozone as a clean oxidant. A method for synthesizing 2-chloronicotinic acid involves the one-step oxidation of 2-chloro-3-alkyl pyridine using ozone. google.com Ozone is considered a green oxidant because its byproduct is oxygen, thus aligning with the principles of green chemistry by minimizing pollution. google.com This approach avoids the high costs and large volumes of waste water associated with other oxidizing agents. google.com

Another core tenet of green chemistry is process simplification and atom economy—maximizing the incorporation of all materials used in the process into the final product. Complex synthetic routes with multiple steps, especially those requiring chromatographic purification to remove byproducts, often have low atom economy and generate considerable waste. google.com The development of novel synthetic pathways that are more direct, use cheaper and readily available raw materials, and operate under milder conditions contributes to a greener process. patsnap.com For example, a new route for 2-chloronicotinic acid was lauded for being "green and environment-friendly" because it reduced wastewater generation and lowered production costs. patsnap.com

These examples from related compounds highlight the direction for future research in the synthesis of this compound, focusing on the adoption of cleaner catalysts and solvents, improving atom economy by designing more efficient reaction pathways, and minimizing the generation of hazardous substances to create more sustainable manufacturing processes.

Chemical Transformations and Derivatization of 2 Chloro 3 Fluoroisonicotinic Acid

Esterification and Amidation Reactions

The carboxylic acid group of 2-chloro-3-fluoroisonicotinic acid readily undergoes esterification and amidation reactions, which are fundamental transformations for creating a wide range of derivatives.

Esterification:

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. A common method involves treating this compound with thionyl chloride (SOCl₂) to form the more reactive acyl chloride intermediate. echemi.com This intermediate is then reacted with an alcohol, such as methanol (B129727), to produce the corresponding ester. echemi.com For example, the reaction with methanol yields methyl 2-chloro-3-fluoroisonicotinate. echemi.com

Another approach involves the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the direct condensation of the carboxylic acid with an alcohol. libretexts.org

Amidation:

Similarly, amidation can be carried out by reacting the acyl chloride of this compound with an amine. This method is highly efficient for forming amide bonds. libretexts.org Direct amidation of the carboxylic acid with an amine is also possible, often facilitated by coupling agents like DCC, which activate the carboxylic acid for nucleophilic attack by the amine. libretexts.org Lewis acid catalysts, such as those based on boron, have also been shown to be effective for direct amidation reactions. nih.gov

Suzuki Coupling and Other Cross-Coupling Reactions at the Pyridine (B92270) Core

The pyridine core of this compound, specifically the carbon-chlorine bond, is a key site for modification through various cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling:

This palladium-catalyzed reaction involves the coupling of the chloro-substituted pyridine with an organoboron compound, such as a boronic acid or a boronic ester. organic-chemistry.orglibretexts.orgnih.gov The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., PPh₃, PCy₃), and a base (e.g., K₂CO₃, Cs₂CO₃). organic-chemistry.orgreddit.com The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates being used. reddit.com These reactions are valuable for introducing aryl, heteroaryl, or vinyl groups at the 2-position of the pyridine ring. libretexts.org

Other Cross-Coupling Reactions:

Besides the Suzuki coupling, other transition-metal-catalyzed cross-coupling reactions can be employed to modify the pyridine core. These include but are not limited to:

Stille Coupling: Utilizes organotin reagents. libretexts.org

Negishi Coupling: Employs organozinc reagents. libretexts.org

Heck Reaction: Couples the halide with an alkene.

These reactions expand the range of functional groups that can be introduced, providing access to a diverse array of substituted pyridine derivatives. kyoto-u.ac.jp

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring, enhanced by the presence of the electron-withdrawing fluorine and chlorine atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org In these reactions, a nucleophile replaces the chlorine atom at the 2-position.

The reactivity of the pyridine ring towards nucleophilic attack is a key feature, allowing for the introduction of various substituents. youtube.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The presence of electron-withdrawing groups, such as the nitro group in other systems, can significantly stabilize this intermediate and facilitate the reaction. libretexts.org

Common nucleophiles used in SNAr reactions with halopyridines include amines, alkoxides, and thiolates. youtube.comnih.gov The reaction conditions, such as temperature and the choice of solvent, can influence the rate and outcome of the substitution. researchgate.net

Modification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be transformed into a variety of other functional groups, significantly expanding its synthetic utility.

Reduction to an Alcohol:

The carboxylic acid can be reduced to the corresponding primary alcohol, 2-chloro-3-fluoro-4-(hydroxymethyl)pyridine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by a two-step process involving conversion to an ester followed by reduction. A borane (B79455) tetrahydrofuran (B95107) complex can also be used for this reduction. libretexts.org

Decarboxylation:

Under certain conditions, the carboxylic acid group can be removed through decarboxylation, leading to the formation of 2-chloro-3-fluoropyridine (B99640). This reaction is often facilitated by heating the acid, sometimes in the presence of a catalyst.

Conversion to Other Functional Groups:

The carboxylic acid can serve as a precursor for other functionalities. For instance, it can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate. This isocyanate can be further reacted to yield amines, ureas, or carbamates. Additionally, fluorodecarboxylation methods can be employed to replace the carboxylic acid group with a fluorine atom. researchgate.net

Introduction of Additional Functional Groups

Further functionalization of the this compound scaffold can be achieved through reactions that introduce new groups onto the pyridine ring.

Amination Reactions

Direct amination at the 2-position of the pyridine ring can be achieved through nucleophilic aromatic substitution, where an amine displaces the chlorine atom. researchgate.net This reaction is often carried out by heating the halopyridine with an excess of the desired amine, sometimes in the presence of a base. youtube.comresearchgate.net The use of palladium catalysts can also facilitate the amination of heteroaryl chlorides. researchgate.net

Cyanation Reactions

The introduction of a cyano group can be accomplished through several methods. A common approach is the palladium-catalyzed cyanation of the chloro-substituted pyridine using a cyanide source like zinc cyanide (Zn(CN)₂). mdpi.com Alternatively, nucleophilic aromatic substitution with a cyanide salt, such as potassium cyanide (KCN), can be employed, although this may require harsh reaction conditions. mdpi.com More recent developments have focused on cyanide-free methods, such as the reductive cyanation of organic chlorides using CO₂ and NH₃ as the cyano source, catalyzed by nickel complexes. nih.gov

Halogenation at Other Positions (e.g., bromination to 5-Bromo-2-chloro-3-fluoroisonicotinic acid)

The pyridine ring of this compound, while electron-deficient due to the nitrogen heteroatom and the deactivating nature of the halogen and carboxylic acid substituents, can undergo further electrophilic halogenation under specific conditions. The introduction of a bromine atom is a key transformation, leading to the formation of 5-Bromo-2-chloro-3-fluoroisonicotinic acid.

Detailed Research Findings

The regioselectivity of electrophilic substitution on the this compound ring is dictated by the combined electronic effects of the existing substituents. The pyridine nitrogen, along with the chloro, fluoro, and isonicotinic acid groups, deactivates the ring towards electrophilic attack. However, the position of substitution is directed by these groups. In pyridine, electrophilic substitution is generally disfavored at the α (2,6) and γ (4) positions relative to the β (3,5) positions. In this specific molecule, positions 2, 3, and 4 are already substituted. The remaining open positions are C5 and C6. The C6 position is adjacent to the ring nitrogen, making it highly electron-deficient and thus resistant to electrophilic attack. The C5 position, being meta to the strongly deactivating carboxylic acid group and influenced by the halogen substituents, becomes the most favorable site for electrophilic bromination.

The synthesis of the analogous compound, 5-bromo-2-chloroisonicotinic acid, has been achieved from 2,5-dichloropyridine, demonstrating the feasibility of introducing a substituent at the 5-position of a 2-chloropyridine (B119429) derivative. google.comchemistrysteps.com For the bromination of the more deactivated this compound, a potent electrophilic brominating system is required. Research on the halogenation of deactivated aromatic systems suggests that N-bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid, is an effective method. organic-chemistry.orgresearchgate.net The acid protonates the carbonyl oxygen of NBS, significantly increasing the electrophilicity of the bromine atom and enabling the bromination of the electron-poor pyridine ring.

The reaction proceeds via the generation of a highly electrophilic bromine species from the NBS/acid system. This electrophile is then attacked by the π-electron system of the pyridine ring, preferentially at the C5 position, to form a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Subsequent deprotonation from this intermediate re-establishes the aromaticity of the ring and yields the final product, 5-bromo-2-chloro-3-fluoroisonicotinic acid. While direct experimental data for this specific transformation is not extensively published, the principles of electrophilic aromatic substitution provide a clear and scientifically sound basis for this synthetic route.

Interactive Data Table: Electrophilic Bromination of this compound

This table outlines the typical components and conditions for the synthesis of 5-Bromo-2-chloro-3-fluoroisonicotinic acid based on established chemical principles for the halogenation of deactivated aromatic rings.

| Reactant | Reagent(s) | Product | Typical Reaction Conditions |

| This compound | N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid | 5-Bromo-2-chloro-3-fluoroisonicotinic acid | The reaction is typically performed by dissolving the starting material in a strong acid like sulfuric acid, followed by the portion-wise addition of NBS at a controlled temperature, often slightly above room temperature, to initiate the reaction on the deactivated ring. |

Applications in Medicinal Chemistry Research

Role as a Pharmaceutical Intermediate and Building Block

As a building block, 2-Chloro-3-fluoroisonicotinic acid provides a core scaffold that can be chemically modified to produce a variety of molecules with potential therapeutic applications. smolecule.com Its structural features, including the presence of both chlorine and fluorine atoms, offer unique electronic properties and reactive sites for synthetic transformations. smolecule.com

The principal utility of this compound lies in its role as a precursor in the synthesis of advanced, biologically active compounds. echemi.comsmolecule.com Organic chemists utilize it as a starting material, leveraging its inherent chemical structure to construct more elaborate molecules designed to interact with specific biological targets. Its classification as a heterocyclic compound makes it relevant to the synthesis of a broad range of pharmaceutical agents, as nitrogen-containing rings are a common feature in many drugs. echemi.com

The unique substitution pattern of this compound makes it an attractive starting point for the development of novel drug candidates. smolecule.com Medicinal chemists can systematically modify its structure to explore how changes affect biological activity, a process crucial for optimizing lead compounds in drug discovery. The presence of halogens can influence factors such as metabolic stability and binding affinity to target proteins. smolecule.comnih.gov

Design and Synthesis of Bioactive Derivatives

A significant area of research involving precursors like this compound is the design and synthesis of derivatives that can inhibit specific enzymes involved in disease processes. This approach allows for the creation of targeted therapies with potentially higher efficacy and fewer side effects.

A notable class of molecules derived from related precursors are derivatives of Pyridine-2,4-dicarboxylate (2,4-PDCA), also known as lutidinic acid. rawdatalibrary.netwikipedia.org 2,4-PDCA is a structural mimic of 2-oxoglutarate (2OG) and can inhibit the activity of 2OG-dependent oxygenases, a large family of enzymes with critical roles in human biology and disease. rawdatalibrary.netnih.govcaymanchem.com These enzymes are considered important targets for medicinal chemistry. nih.gov By synthesizing substituted analogs of 2,4-PDCA, researchers aim to create potent and selective inhibitors for specific 2OG oxygenases. rawdatalibrary.netresearchgate.net

To improve the inhibitory profile of the broad-spectrum inhibitor 2,4-PDCA, researchers have synthesized and studied fluorinated (F) and trifluoromethylated (CF₃) derivatives. rawdatalibrary.netresearchgate.net Structure-activity relationship (SAR) studies explore how the position and nature of these substituents affect the molecule's ability to inhibit target enzymes.

It was observed that introducing a fluorine or trifluoromethyl group to the 2,4-PDCA scaffold generally resulted in less potent inhibitors compared to the parent compound, 2,4-PDCA. nih.govresearchgate.net However, a key exception was the C5 fluorine-substituted 2,4-PDCA derivative, which inhibited the enzyme Aspartate/asparagine-beta-hydroxylase (AspH) with an efficiency similar to that of 2,4-PDCA itself. rawdatalibrary.netnih.gov

Crucially, the SAR studies revealed that the placement of the substituent significantly impacts selectivity. The introduction of either an F or CF₃ group at the C5 position of the pyridine (B92270) ring led to a substantial increase in selectivity for AspH over another 2OG oxygenase, KDM4E, when compared to the parent 2,4-PDCA. rawdatalibrary.netresearchgate.net In contrast, C3-substituted analogs did not show this improved selectivity profile. nih.gov These findings demonstrate that even a small structural change on the 2,4-PDCA scaffold can cause a major difference in inhibitory potency and selectivity. rawdatalibrary.net

The fluorinated and trifluoromethylated derivatives of 2,4-PDCA were tested against a panel of functionally distinct human 2OG oxygenases to determine their selectivity. The enzymes in this panel included Aspartate/asparagine-beta-hydroxylase (AspH), JmjC lysine-specific N-epsilon-demethylase 4E (KDM4E), Factor Inhibiting HIF (FIH), and Ribosomal Oxygenase 2 (RIOX2). rawdatalibrary.netnih.gov

The results, determined using mass spectrometry-based assays, showed that the fluorinated derivatives were most effective at inhibiting AspH and KDM4E. rawdatalibrary.netresearchgate.net For both C3- and C5-fluorinated derivatives, the IC₅₀ values (a measure of inhibitory potency) increased in the order of AspH < KDM4E < FIH ~ RIOX2, indicating the strongest inhibition against AspH. nih.gov While the parent compound 2,4-PDCA inhibits AspH about ten times more efficiently than KDM4E, the C5-substituted derivatives showed a greatly enhanced selectivity for AspH. nih.govnih.gov For instance, the C5-fluoro substituted derivative inhibited AspH with a similar potency to 2,4-PDCA, but was a much less effective inhibitor of KDM4E, FIH, and RIOX2. nih.gov

The table below summarizes the reported IC₅₀ values for 2,4-PDCA and its key fluorinated derivatives against the panel of human 2OG oxygenases.

Table 1: Inhibition of Human 2OG Oxygenases by 2,4-PDCA and its Fluorinated Derivatives (IC₅₀ in µM)

| Compound | AspH | KDM4E | FIH | RIOX2 | Selectivity (AspH vs KDM4E) |

| 2,4-PDCA (Parent Compound) | ~0.03 nih.govnih.gov | ~0.29 nih.gov | ~4.7 nih.gov | ~4.0 nih.gov | ~10x for AspH |

| C5 F-substituted 2,4-PDCA | ~0.05 nih.gov | >100 rawdatalibrary.net | >100 rawdatalibrary.net | >100 rawdatalibrary.net | Substantially increased for AspH rawdatalibrary.net |

| C5 CF₃-substituted 2,4-PDCA | ~0.25 rawdatalibrary.net | >100 rawdatalibrary.net | >100 rawdatalibrary.net | >100 rawdatalibrary.net | Substantially increased for AspH rawdatalibrary.net |

| C3 F-substituted 2,4-PDCA | ~0.53 rawdatalibrary.net | ~1.4 rawdatalibrary.net | >100 rawdatalibrary.net | >100 rawdatalibrary.net | Lower than C5 analogs |

Note: Data is compiled from multiple sources and assay conditions may vary, affecting direct comparability. rawdatalibrary.netnih.govnih.gov The ">" symbol indicates that significant inhibition was not observed up to that concentration.

Development of Antiplatelet Drugs

The chemical scaffold of this compound is relevant to the development of antiplatelet medications, specifically as a potential starting material for adenosine (B11128) diphosphate (B83284) (ADP) receptor antagonists. These antagonists are a class of antiplatelet agents that work by blocking the P2Y12 receptor on platelets, which in turn prevents platelet aggregation and the formation of blood clots.

While specific drugs directly synthesized from this compound are not detailed in the available research, its structural isomer, 2-chloro-5-fluoronicotinic acid, is cited as a useful intermediate for pharmaceuticals. google.com This highlights the general utility of chloro-fluoro-substituted nicotinic acids in the synthesis of complex molecules for therapeutic use. The development of P2Y12 antagonists is a key area in the treatment and prevention of cardiovascular events.

Potential in Antimalarial Research

The fight against malaria relies on the development of new and effective drugs, and heterocyclic compounds are a major focus of this research. While direct synthesis of antimalarial drugs from this compound is not explicitly documented in the reviewed literature, its structure is a relevant starting point for creating more complex heterocyclic systems known to possess antimalarial activity.

For instance, a patent for novel antimalarial agents describes dihydroisoquinoline derivatives for inhibiting malaria parasite proliferation. google.com The synthesis of such complex heterocyclic structures could potentially utilize precursors derived from functionalized pyridines like this compound.

Other Therapeutic Areas (e.g., antifungal, antibacterial)

The structural motif of this compound is a key component of the broader class of quinolones, which are synthetic antibacterial agents. nih.gov The substitution of a fluorine atom at the C-6 position of the quinolone core is a common feature that enhances antibacterial efficacy, leading to the widely used fluoroquinolones. nih.gov The synthesis of quinolone analogues often involves the cyclization of anilides with acrylates or propiolates, followed by further modifications. nih.gov Although no specific examples of synthesizing antibacterial agents directly from this compound were identified, its chemical structure makes it a plausible precursor for creating novel quinolone-based antibiotics.

Fluorine-18 (B77423) Labeling for Positron Emission Tomography (PET) Studies

The development of radiotracers for Positron Emission Tomography (PET) is crucial for the in-vivo evaluation of neuroinflammation, a key factor in many neurological disorders. nih.gov Fluorine-18 is a commonly used radionuclide for PET due to its favorable decay properties.

Research in this area includes the development of a novel fluorine-18 labeled PET tracer, [18F]EFB, designed to target the P2X7 receptor, which is involved in the neuroinflammatory cascade. nih.gov While not directly synthesized from this compound, the tracer is a cyanoguanidine derivative of a fluorinated benzylamine, highlighting the importance of fluorinated aromatic structures in the design of PET ligands for neuroinflammation. nih.gov The synthesis of such tracers often involves a multi-step process to incorporate the fluorine-18 isotope. nih.gov

Computational Medicinal Chemistry Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Studies on related heterocyclic compounds, such as 2H-thiopyrano[2,3-b]quinoline derivatives, have utilized molecular docking to investigate their binding affinity and interaction with protein targets like the anticancer peptide CB1a. nih.gov These studies help in identifying key amino acid residues involved in the ligand-protein interaction. nih.gov While specific molecular docking studies on this compound derivatives were not found, the principles of these studies are applicable to understanding how its derivatives might interact with various biological targets.

Structure-Based Drug Design

Structure-based drug design utilizes the three-dimensional structure of a biological target to guide the design of new drug candidates. This approach was instrumental in the development of the novel PET tracer [18F]EFB, where molecular docking was used to design a ligand inspired by a known P2X7 antagonist. nih.gov

The synthesis of quinolones, a class of compounds to which this compound is related, has also benefited from computational approaches. The interaction between quinolones and their bacterial enzyme targets, DNA gyrase and topoisomerase IV, has been studied to understand their bactericidal mechanism, which involves the chelation of a magnesium ion. nih.gov

Applications in Agrochemical Research

Utilization as a Precursor in Pesticide Production

As a pyridine (B92270) carboxylic acid derivative, 2-chloro-3-fluoroisonicotinic acid belongs to a class of compounds that are crucial in the creation of various pesticides. While specific, commercially available pesticides directly synthesized from this exact precursor are not widely documented in publicly available research, its structural motifs are present in several active agrochemical ingredients. The presence of both a chloro and a fluoro group on the pyridine ring allows for diverse chemical modifications, making it an attractive starting material for the synthesis of novel pesticide candidates.

The general synthetic utility of related compounds, such as 2-chloronicotinic acids, as intermediates for insecticides and herbicides is well-established. google.com These compounds are often employed in multi-step synthetic pathways to construct the final active molecules. For instance, various 3-substituted 2-chloro-5-fluoro-pyridines, which are structurally similar, are recognized as useful intermediates for agricultural chemicals. google.com

Synthesis of Herbicides and Insecticides

The development of novel herbicides and insecticides often involves the use of fluorinated and chlorinated pyridine-based intermediates. While direct synthesis routes for specific commercial herbicides and insecticides starting from this compound are not extensively detailed in the literature, the broader class of trifluoromethylpyridines (TFMPs), which share structural similarities, are pivotal in the agrochemical industry. semanticscholar.org Many TFMP derivatives are synthesized from precursors like 2-chloro-3-(trifluoromethyl)pyridine. semanticscholar.org

The isonicotinic acid structure itself is a key component in certain classes of herbicides. Research into the modification of this structure, including the introduction of halogen atoms like chlorine and fluorine, is an ongoing area of investigation for creating new herbicidal compounds. The synthesis of various pyridine derivatives for potential use in agrochemicals often involves the preparation of intermediates such as 2-chloro-3-fluoropyridine (B99640), which is a direct precursor to this compound. google.com

Advanced Spectroscopic and Computational Analysis

Vibrational Spectroscopy Studies (e.g., Infrared, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the molecular structure of 2-Chloro-3-fluoroisonicotinic acid. mdpi.com The vibrational modes of the molecule are sensitive to the presence of halogen substituents, providing a unique spectral fingerprint. mdpi.comnih.gov

Analysis of Molecular Vibrations and Conformations

The analysis of the IR and Raman spectra of this compound, supported by quantum chemistry calculations, allows for the assignment of observed spectral features to specific molecular vibrations. nih.gov The characteristic vibrations of the pyridine (B92270) ring, the carboxylic acid group, and the carbon-halogen bonds can be identified. For instance, the carbonyl (C=O) stretching vibration is typically a strong band in the IR spectrum. mdpi.com The positions and intensities of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, which is expected for a carboxylic acid. mdpi.com Computational methods, like Density Functional Theory (DFT), are often employed to predict the stable conformations and calculate the harmonic vibrational frequencies, which aids in the detailed interpretation of the experimental spectra. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound in solution. echemi.com Different nuclei within the molecule, such as ¹H, ¹³C, and ¹⁹F, provide complementary information.

¹H and ¹³C NMR for Structural Elucidation.echemi.com

¹H NMR spectroscopy provides information about the number and connectivity of protons in the molecule. For this compound, the spectrum would show signals corresponding to the two protons on the pyridine ring. echemi.com The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and carboxylic acid substituents. The coupling patterns (e.g., doublets, doublets of doublets) arise from spin-spin interactions between neighboring protons and with the ¹⁹F nucleus, providing valuable information about their relative positions on the ring. echemi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to the electronic environment, with the carbons attached to the electronegative chlorine and fluorine atoms, as well as the carbonyl carbon of the carboxylic acid, appearing at characteristic downfield shifts.

Table 1: Representative NMR Data for Halogenated Isonicotinic Acid Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 8.39 | d | 5 |

| 7.80 | dd | 5 and 5 | |

| 14.20 | s | ||

| ¹³C | Data not available in search results |

Note: The provided data is for this compound in DMSO-d₆. echemi.com The specific assignments of the proton signals would require further 2D NMR experiments. The broad singlet at 14.20 ppm is characteristic of a carboxylic acid proton.

¹⁹F NMR for Probing Protein Binding and Chemical Shift Anisotropy.echemi.com

¹⁹F NMR is a particularly sensitive technique for studying fluorinated organic molecules and their interactions with biological macromolecules. ichorlifesciences.comnih.gov The fluorine nucleus has a high gyromagnetic ratio and a 100% natural abundance, leading to strong NMR signals.

The chemical shift of the ¹⁹F nucleus in this compound is highly sensitive to its local electronic environment. ichorlifesciences.com Upon binding to a protein, changes in the conformation of the small molecule or its proximity to different amino acid residues in the binding pocket can lead to significant changes in the ¹⁹F chemical shift. beilstein-journals.orgnih.gov This property makes ¹⁹F NMR an excellent tool for screening for binding events and for characterizing the binding site. beilstein-journals.org

Furthermore, the chemical shift anisotropy (CSA) of the fluorine nucleus is a source of relaxation that can be exploited in NMR experiments. ichorlifesciences.com The CSA is dependent on the orientation of the C-F bond with respect to the external magnetic field. When a small molecule like this compound binds to a large protein, its rotational correlation time increases, leading to more efficient relaxation and a broadening of the ¹⁹F NMR signal. ichorlifesciences.com This change in linewidth can also be used to monitor binding.

Mass Spectrometry-Based Assays.echemi.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound, mass spectrometry would confirm the molecular weight of 175.54 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula C₆H₃ClFNO₂.

In addition to molecular weight determination, mass spectrometry can be used to study the fragmentation pattern of the molecule. Under ionization, the molecule can break apart into smaller, characteristic fragments. The analysis of these fragments can provide further structural information and confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Characterization

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would provide invaluable information about its molecular geometry, bond lengths, and bond angles in the solid state. While specific crystallographic data for this compound is not widely available in public literature, analysis of its structure suggests key features that would be observed.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of solid-state characterization. Different polymorphs of a compound can exhibit varying physical properties. Studies on the polymorphism of this compound would involve crystallizing the compound under various conditions to identify different crystalline forms. The crystal packing, or the arrangement of molecules in the crystal lattice, would be influenced by a combination of intermolecular forces, including hydrogen bonding and halogen-halogen interactions.

The molecular structure of this compound, with its carboxylic acid group and the nitrogen atom in the pyridine ring, allows for the formation of robust hydrogen bonding networks. It is anticipated that the carboxylic acid groups would form strong dimeric interactions, a common motif in the crystal structures of carboxylic acids. Additionally, hydrogen bonds involving the pyridine nitrogen and potentially the fluorine atom could further stabilize the crystal lattice, leading to a complex and well-ordered three-dimensional structure.

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry and quantum mechanical calculations serve as essential tools to predict and understand the properties of molecules, especially when experimental data is limited.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations can provide insights into the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential. researchgate.net These calculations help in understanding the molecule's reactivity, stability, and potential interaction sites. mdpi.commdpi.com The presence of electronegative chlorine and fluorine atoms significantly influences the electronic properties of the pyridine ring.

Various molecular properties can be predicted using computational models, which are crucial for assessing the potential of a compound in different applications. These properties are often used in medicinal chemistry to predict a compound's pharmacokinetic profile. nih.govmdpi.com

| Predicted Property | Value | Significance |

| Topological Polar Surface Area (TPSA) | 50.2 Ų | TPSA is a descriptor of the surface area of a molecule that arises from polar atoms and is related to a drug's ability to be absorbed and permeate cell membranes. nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 1.4 | LogP is a measure of a compound's lipophilicity, which affects its solubility, absorption, and distribution. |

| Rotatable Bond Count | 1 | The number of rotatable bonds influences the conformational flexibility of a molecule. nih.gov |

Note: The values presented in this table are computationally predicted and may vary slightly depending on the algorithm used. echemi.com

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For this compound, the primary source of conformational flexibility is the rotation of the carboxylic acid group relative to the pyridine ring. By calculating the energy of the molecule at different dihedral angles, an energy landscape can be constructed. rsc.org This landscape reveals the most stable, low-energy conformations of the molecule. nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The current synthesis of 2-chloro-3-fluoroisonicotinic acid often involves the reaction of 2-chloro-3-fluoropyridine (B99640) with a strong base followed by quenching with carbon dioxide. nih.govnih.gov One described method utilizes lithium diisopropylamide at very low temperatures (-78°C), followed by subsequent workup steps. nih.gov While effective at a lab scale, this pathway presents challenges related to harsh conditions and the use of hazardous reagents.

Future research should prioritize the development of novel synthetic routes that are more efficient, cost-effective, and environmentally benign. This could involve:

Catalytic Carboxylation: Investigating transition-metal-catalyzed carboxylation reactions that could operate under milder conditions and with greater functional group tolerance.

Flow Chemistry: Adapting the synthesis to continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate easier scaling.

Alternative Starting Materials: Exploring different precursors to the substituted pyridine (B92270) ring could open up new, more convergent synthetic strategies.

Broadening the Scope of Derivatization and Scaffold Modification

The this compound molecule is an ideal starting point for creating diverse libraries of new compounds. The carboxylic acid group can be readily converted into esters, amides, and other functionalities, while the chlorine atom is susceptible to nucleophilic substitution. nih.gov Research on related heterocyclic scaffolds, such as quinolines and naphthyridines, has shown that modification of similar chloro- and formyl- groups can lead to complex structures with significant biological activity, including azetidinones and chalcones. wikipedia.orgresearchgate.net

Future efforts should focus on systematically exploring these derivatization possibilities. This includes:

Amide Coupling: Creating extensive amide libraries by reacting the acid with a wide range of amines to probe structure-activity relationships.

Cross-Coupling Reactions: Utilizing the chloro-substituent in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-nitrogen bonds, thereby building more complex molecular architectures.

Scaffold Hopping: Using the core structure as a template for designing entirely new heterocyclic systems by manipulating the ring's substituents.

Deeper Investigation into Biological Mechanisms of Action

While derivatives of isonicotinic acid are known to possess a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties, the specific mechanisms are often complex and not fully understood. nih.gov The most famous derivative, the anti-tuberculosis drug isoniazid, acts as a prodrug that, once activated, inhibits the synthesis of mycolic acids essential for the mycobacterial cell wall. wikipedia.orgdroracle.aichemicalbook.com This is achieved through the formation of an adduct with NAD, which then inhibits the enoyl-acyl carrier protein reductase (InhA). nih.govdroracle.ai

For novel derivatives of this compound, future research must move beyond simple screening to a deeper mechanistic understanding. This involves:

Target Identification: Employing chemical proteomics and affinity-based methods to identify the specific protein targets of new bioactive derivatives.

Enzyme Kinetics and Structural Biology: For derivatives that target enzymes, detailed kinetic studies and X-ray crystallography are needed to elucidate the precise mode of inhibition. nih.gov

Pathway Analysis: Investigating how these compounds affect cellular pathways, for instance, by observing their influence on gene expression or metabolic profiles in cell-based assays. nih.gov

Development of Highly Selective Bioactive Agents

A major goal in drug discovery is to develop agents that act on their intended target with high selectivity, thereby minimizing off-target effects. The specific substitution pattern of this compound—with its distinct electronic and steric properties—provides a unique opportunity for designing such selective molecules. The fluorine atom can form crucial hydrogen bonds and alter the pKa of the pyridine nitrogen, while the chlorine atom provides a reactive handle for tailored modifications.

Future research should focus on leveraging these features to achieve selectivity. This could be accomplished through:

Structure-Based Design: Using the three-dimensional structures of target proteins to design derivatives that fit perfectly into the active site, maximizing desired interactions and minimizing binding to other proteins.

Pharmacophore Modeling: Developing computational models that define the essential features required for activity and using them to guide the synthesis of more selective compounds.

Comparative Screening: Testing new derivatives against a panel of related biological targets to empirically determine their selectivity profile.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, accelerating the design-build-test-learn cycle. nih.gov

For this compound, the integration of AI and ML could significantly enhance the discovery of new derivatives with desired properties. Future avenues include:

Predictive Modeling: Training ML models to predict the biological activity, physicochemical properties, and potential toxicity of virtual derivatives before they are synthesized, saving time and resources. nih.gov

De Novo Design: Using generative AI models to design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific biological target. nih.gov

Virtual Screening: Employing AI-powered platforms to screen massive virtual libraries of potential derivatives against protein targets, identifying the most promising candidates for synthesis and experimental testing. nih.govnih.gov

Sustainable and Scalable Production Methods

For any chemical compound to have a broad impact, its production must be both sustainable and scalable. The reported synthesis for this compound involves cryogenic temperatures and multiple solvent-intensive extraction and purification steps, which are not ideal for large-scale production. nih.gov

Future research must address these limitations by focusing on:

Green Chemistry Principles: Redesigning the synthesis to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. This could involve using safer bases than lithium diisopropylamide or exploring solvent-free reaction conditions.

Process Optimization: Systematically studying reaction parameters to maximize yield and purity while minimizing reaction time and energy consumption.

Catalyst Recovery and Reuse: If catalytic methods are developed, ensuring that the catalyst can be efficiently recovered and reused to improve the economic and environmental footprint of the process.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-3-fluoroisonicotinic acid and its derivatives?

The compound is typically synthesized via functionalization of pyridine precursors. For example, methyl 2-chloro-3-fluoroisonicotinate is prepared by esterification of the parent acid using methanol under acidic conditions. A detailed procedure involves column chromatography purification (e.g., cyclohexane/ethyl acetate gradients) to isolate the ester derivative . Derivatives like pyridine-2,4-dicarboxylates are synthesized via Pd-catalyzed carbonylation of the methyl ester, yielding intermediates for biochemical studies .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Chromatography : Reverse-phase HPLC or TLC with UV detection to assess purity and monitor reaction progress .

- Spectroscopy : NMR and NMR to confirm substitution patterns and fluorine incorporation .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight verification and structural elucidation .

Q. How does this compound serve as a synthetic intermediate in medicinal chemistry?

The acid is a precursor for fluorinated pyridine dicarboxylates, which are potent inhibitors of human 2-oxoglutarate-dependent oxygenases. For example, saponification of its methyl ester yields dicarboxylate derivatives used in enzyme inhibition assays . The fluorine atom enhances metabolic stability and binding affinity in target proteins .

Q. What are the common derivatives of this compound, and how do they impact physicochemical properties?

Derivatives include:

- Methyl ester : Improves solubility in organic solvents for cross-coupling reactions (e.g., carbonylation) .

- Amides/esters : Modulate lipophilicity for bioavailability studies.

- Halogenated analogs : Substitutions (e.g., bromo, iodo) enable further functionalization via Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How can Pd-catalyzed carbonylation of methyl 2-chloro-3-fluoroisonicotinate be optimized for high-yield synthesis of dicarboxylates?

Optimization strategies include:

- Catalyst selection : Palladium(II) acetate with phosphine ligands for improved turnover.

- Reaction conditions : Use of CO gas at 80–100°C in DMF or THF to enhance reaction efficiency .

- Purification : Acidic ion exchange chromatography post-saponification to remove excess base and byproducts .

Q. What challenges arise in purifying this compound, and how are they addressed?

Challenges include:

- Co-elution of impurities : Resolved via gradient elution chromatography (e.g., cyclohexane to ethyl acetate gradients) .

- Acidic byproducts : Neutralization with ion exchange resins or selective crystallization .

- Halogenated isomers : Discriminated using reverse-phase HPLC with UV/Vis detection .

Q. How can researchers design inhibition studies using fluorinated derivatives of this compound?

Methodological steps include:

- Enzyme assays : Measure IC values against 2-oxoglutarate-dependent oxygenases (e.g., HIF prolyl hydroxylases) .

- Structural analysis : X-ray crystallography or molecular docking to map binding interactions enhanced by fluorine substitution .

- Metabolic stability : Assess derivatives in hepatocyte models to correlate fluorination with reduced CYP450-mediated degradation.

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The chlorine atom acts as a leaving group in Pd-catalyzed reactions (e.g., carbonylation), while fluorine stabilizes the transition state via electron-withdrawing effects. Steric hindrance at the 3-position may influence regioselectivity in nucleophilic substitutions .

Q. How should researchers address contradictory data in synthetic yields across different batches?

Strategies include:

- Process control : Strict monitoring of reaction temperature, catalyst loading, and solvent dryness.

- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated species) .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., CO pressure, reaction time) to identify critical factors .

Q. What advanced computational methods support the study of this compound’s electronic properties?

Density Functional Theory (DFT) calculations can predict:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.